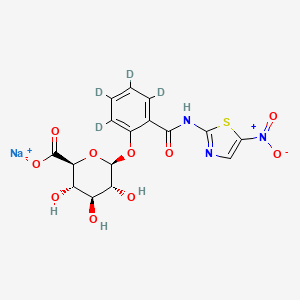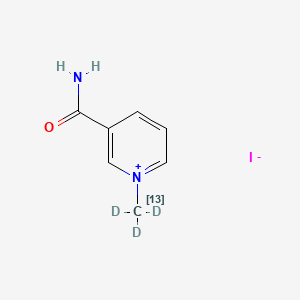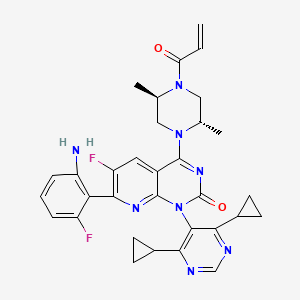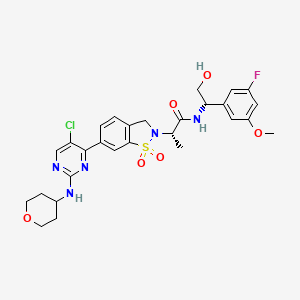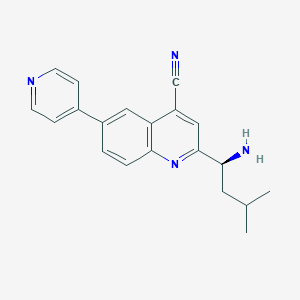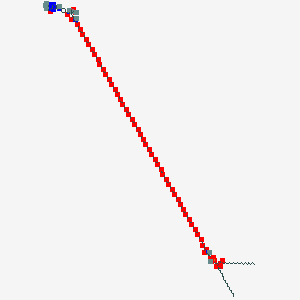
DSPE-PEG46-Folate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DSPE-PEG46-Folate is a compound that combines distearoylphosphatidylethanolamine (DSPE), polyethylene glycol (PEG) with a molecular weight of 46, and folate. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The folate component allows for targeted delivery to cells expressing folate receptors, which are often overexpressed in certain types of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG46-Folate involves several steps:
Activation of DSPE: Distearoylphosphatidylethanolamine is first activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.
Conjugation with PEG: The activated DSPE is then reacted with polyethylene glycol (PEG) to form DSPE-PEG. This reaction typically occurs in an organic solvent such as dichloromethane (DCM) under mild conditions.
Attachment of Folate: Finally, folate is conjugated to the DSPE-PEG using a similar coupling reaction with DCC and NHS.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the coupling reactions.
Purification: Industrial purification techniques such as large-scale chromatography and ultrafiltration are employed to ensure high purity of the final product.
化学反応の分析
Types of Reactions
DSPE-PEG46-Folate undergoes several types of chemical reactions:
Substitution Reactions: The amine group of folate can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the folate moiety.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for the activation and conjugation steps.
Solvents: Organic solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO) are used in the synthesis and purification processes.
Catalysts: Catalysts such as 4-dimethylaminopyridine (DMAP) may be used to enhance reaction rates.
Major Products
The major products formed from these reactions include:
DSPE-PEG: An intermediate product formed during the synthesis.
DSPE-PEG-Folate: The final product used in various applications.
科学的研究の応用
DSPE-PEG46-Folate has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) for selective protein degradation.
Biology: Facilitates targeted delivery of therapeutic agents to cells expressing folate receptors.
Medicine: Employed in drug delivery systems for cancer therapy, leveraging the overexpression of folate receptors in cancer cells.
Industry: Utilized in the development of targeted drug delivery systems and nanomedicine.
作用機序
The mechanism of action of DSPE-PEG46-Folate involves:
Targeted Delivery: The folate moiety binds to folate receptors on the surface of target cells, facilitating the delivery of the attached therapeutic agent.
Proteolysis-Targeting: In the context of PROTACs, the compound enables the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation.
類似化合物との比較
Similar Compounds
DSPE-PEG-Folate: Similar to DSPE-PEG46-Folate but with different molecular weight of PEG.
DSPE-PEG-Maleimide: Another PEG-based linker used in PROTAC synthesis.
DSPE-PEG-Biotin: A PEG-based linker with biotin for targeted delivery.
Uniqueness
This compound is unique due to its specific combination of DSPE, PEG with a molecular weight of 46, and folate. This combination allows for targeted delivery to folate receptor-expressing cells and facilitates the synthesis of PROTACs for selective protein degradation .
特性
分子式 |
C153H284N9O60P |
|---|---|
分子量 |
3240.9 g/mol |
IUPAC名 |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C153H284N9O60P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-145(164)219-137-142(222-146(165)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)138-221-223(171,172)220-44-42-156-153(170)218-134-133-217-132-131-216-130-129-215-128-127-214-126-125-213-124-123-212-122-121-211-120-119-210-118-117-209-116-115-208-114-113-207-112-111-206-110-109-205-108-107-204-106-105-203-104-103-202-102-101-201-100-99-200-98-97-199-96-95-198-94-93-197-92-91-196-90-89-195-88-87-194-86-85-193-84-83-192-82-81-191-80-79-190-78-77-189-76-75-188-74-73-187-72-71-186-70-69-185-68-67-184-66-65-183-64-63-182-62-61-181-60-59-180-58-57-179-56-55-178-54-53-177-52-51-176-50-49-175-48-47-174-46-45-173-43-41-155-144(163)40-39-143(151(168)169)160-149(166)139-35-37-140(38-36-139)157-135-141-136-158-148-147(159-141)150(167)162-152(154)161-148/h35-38,136,142-143,157H,3-34,39-135,137-138H2,1-2H3,(H,155,163)(H,156,170)(H,160,166)(H,168,169)(H,171,172)(H3,154,158,161,162,167)/t142-,143?/m0/s1 |
InChIキー |
UNQSXAFPYZOTIN-APAVQLJASA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


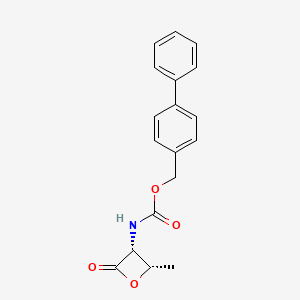
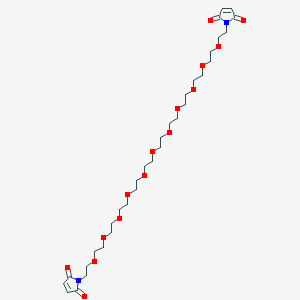
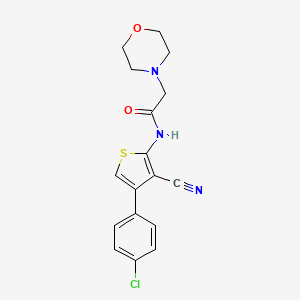
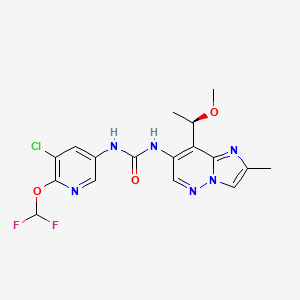
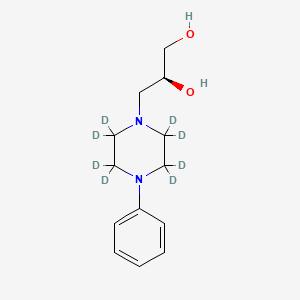
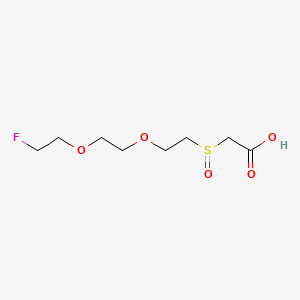
![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
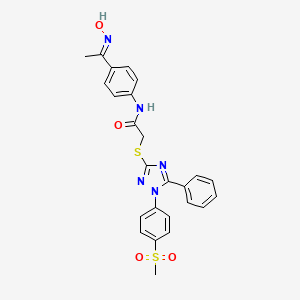
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)
